molecular formula C17H18N4O2S B2803889 N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(3-methoxyphenyl)acetamide CAS No. 1428358-83-1

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(3-methoxyphenyl)acetamide

Cat. No. B2803889
CAS RN: 1428358-83-1
M. Wt: 342.42
InChI Key: JNGFTJSKWGJKPE-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(3-methoxyphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as PTMZ and is a member of the thiazole family of compounds.

Scientific Research Applications

Pyrazole Derivatives in Scientific Research

Pyrazole derivatives are recognized for their pharmacological significance, acting as a core structure in numerous biologically active compounds. These derivatives exhibit a broad spectrum of activities including anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral properties. The synthesis of pyrazole compounds involves methods such as condensation followed by cyclization, employing reagents like phosphorus oxychloride (POCl3) and hydrazine. This flexibility in synthesis has led to the development of a variety of heterocyclic compounds with potential therapeutic applications (Dar & Shamsuzzaman, 2015).

Thiazole-Based Antifungals

Thiazole compounds have been explored for their antifungal properties, particularly against plant pathogens such as Fusarium oxysporum. Structure-activity relationship (SAR) studies have identified pharmacophore sites crucial for antifungal activity, providing a foundation for the development of targeted antifungal agents (Kaddouri et al., 2022).

Carcinogenic Potential of Heterocyclic Compounds

The carcinogenic potential of heterocyclic compounds, including thiazole analogues, has been evaluated through in vitro studies. These evaluations aim to understand the chemical and biological behavior of such compounds, contributing to the assessment of their safety and potential risks (Ashby et al., 1978).

Multicomponent Synthesis for Bioactive Pyrazole Derivatives

The synthesis of bioactive pyrazole derivatives using multicomponent reactions (MCRs) is an area of growing interest. MCRs offer efficient pathways to create compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This approach facilitates the rapid development of new therapeutic agents featuring the pyrazole core (Becerra et al., 2022).

properties

IUPAC Name

2-(3-methoxyphenyl)-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-23-15-5-2-4-13(10-15)11-16(22)18-8-6-14-12-24-17(20-14)21-9-3-7-19-21/h2-5,7,9-10,12H,6,8,11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGFTJSKWGJKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NCCC2=CSC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(3-methoxyphenyl)acetamide

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